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Compound of Interest

Compound Name: Enerisant hydrochloride

Cat. No.: B12375647 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address interindividual variability in the response to Enerisant hydrochloride.

Frequently Asked Questions (FAQs)
Q1: What is Enerisant hydrochloride and what is its mechanism of action?

A1: Enerisant hydrochloride (also known as TS-091) is an experimental drug that acts as a

potent and highly selective antagonist/inverse agonist of the histamine H3 receptor.[1] The

histamine H3 receptor is primarily found in the central nervous system and acts as an

autoreceptor on histaminergic neurons, inhibiting the release of histamine. By blocking these

receptors, Enerisant increases the release of histamine, which in turn promotes wakefulness by

stimulating postsynaptic histamine H1 receptors.[1] This mechanism makes it a candidate for

treating disorders like narcolepsy.

Q2: What is the known pharmacokinetic profile of Enerisant hydrochloride in humans?

A2: In healthy male subjects, Enerisant hydrochloride is rapidly absorbed after oral

administration, reaching peak plasma concentrations within about 2 hours.[2] The drug exhibits

dose-dependent increases in maximum plasma concentration (Cmax) and area under the

curve (AUC).[2] A key feature of Enerisant is its minimal metabolism in humans; approximately
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64.5% to 89.9% of an administered dose is excreted unchanged in the urine within 48 hours.[2]

[3] Its elimination half-life is approximately 8 hours.[2]

Q3: What are the main factors contributing to interindividual variability in the response to

Enerisant hydrochloride?

A3: Despite its favorable pharmacokinetic profile, significant interindividual variability in the

efficacy and safety of Enerisant has been observed in clinical trials.[4][5] The primary

contributing factors are thought to be related to drug transporters, particularly P-glycoprotein

(P-gp), encoded by the ABCB1 gene, for which Enerisant is a substrate.[3] Genetic

polymorphisms in the ABCB1 gene can alter the function of P-gp, affecting the absorption and

distribution of Enerisant, including its transport across the blood-brain barrier.[6][7] Additionally,

Enerisant inhibits the renal transporters OCT2, MATE1, and MATE2-K, and genetic variations

in these transporters could also contribute to variability in its renal clearance and overall

exposure.[3][8][9] Non-genetic factors such as age, sex, and the presence of comorbidities

may also play a role.[10][11][12]

Q4: Are there any known drug-drug interactions with Enerisant hydrochloride?

A4: Enerisant hydrochloride does not significantly inhibit or induce major cytochrome P450

(CYP) enzymes, suggesting a low risk of CYP-mediated drug-drug interactions.[2][3] However,

since Enerisant is a substrate for P-glycoprotein (P-gp), co-administration with potent P-gp

inhibitors or inducers could potentially alter its plasma concentrations.[3] Furthermore, as

Enerisant inhibits the renal transporters OCT2, MATE1, and MATE2-K, there is a possibility of

interactions with other drugs that are substrates for these transporters.[3][9]

Troubleshooting Guides
Issue 1: Higher than Expected Plasma Concentrations of
Enerisant Hydrochloride
Q: We are observing significantly higher plasma concentrations (AUC and Cmax) of Enerisant
hydrochloride in some study participants than anticipated based on the administered dose.

What could be the underlying cause?

A: Higher-than-expected plasma concentrations of Enerisant hydrochloride can be attributed

to several factors, primarily related to drug transport and renal function.
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Genetic Polymorphisms in ABCB1: Enerisant is a substrate of the P-glycoprotein (P-gp)

efflux pump.[3] Certain single nucleotide polymorphisms (SNPs) in the ABCB1 gene, such as

C3435T, C1236T, and G2677T/A, have been associated with reduced P-gp function.[6]

Individuals carrying these variant alleles may exhibit decreased efflux of Enerisant from the

gastrointestinal tract and other tissues, leading to increased absorption and higher plasma

concentrations.

Co-administration of P-gp Inhibitors: Concomitant use of drugs that are known inhibitors of

P-gp can also lead to increased plasma levels of Enerisant.

Impaired Renal Function: Since Enerisant is primarily cleared by the kidneys, any degree of

renal impairment can lead to reduced excretion and consequently higher plasma

concentrations.

Genetic Polymorphisms in Renal Transporters: While Enerisant inhibits OCT2 and MATEs,

variations in these transporters in individuals could potentially affect its own renal handling,

although this is less characterized than the P-gp interaction.

Recommended Actions:

Genotyping: Perform genotyping for common functional polymorphisms in the ABCB1 gene

(e.g., C3435T, C1236T, G2677T/A) to stratify your study population.

Review Concomitant Medications: Carefully review all medications the study participants are

taking for potential P-gp inhibitors.

Assess Renal Function: Ensure that the renal function of participants is within the normal

range as defined by your study protocol.

Issue 2: Lower than Expected Efficacy Despite Adequate
Dosing
Q: Some participants in our study are showing a poor therapeutic response to Enerisant
hydrochloride, even at doses that are effective in other subjects. What could explain this lack

of efficacy?
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A: A diminished therapeutic response to Enerisant can stem from factors affecting its

concentration at the target site (the brain) or from individual differences in the target receptor

and its downstream signaling pathways.

Overactive P-glycoprotein (P-gp) Efflux: Individuals with ABCB1 genotypes that lead to

higher P-gp expression or activity may have increased efflux of Enerisant at the blood-brain

barrier. This would result in lower brain concentrations of the drug and, consequently,

reduced target engagement and efficacy.

Individual Differences in Histamine H3 Receptor Density or Function: There may be

interindividual differences in the expression levels or signaling efficiency of the histamine H3

receptor.

Variability in Downstream Signaling Pathways: The ultimate effect of Enerisant depends on

the entire signaling cascade downstream of the H3 receptor. Polymorphisms or functional

differences in any of the components of this pathway could modulate the final physiological

response.

Recommended Actions:

ABCB1 Genotyping: As with Issue 1, genotyping for ABCB1 polymorphisms can help identify

individuals who may be "high-effluxers."

Receptor Occupancy Studies: If feasible, consider conducting positron emission tomography

(PET) imaging studies to directly measure H3 receptor occupancy in the brain and correlate

it with clinical response.[13]

Pharmacodynamic Assessments: Measure downstream markers of Enerisant activity, such

as changes in neurotransmitter levels (e.g., histamine, dopamine, acetylcholine) in

cerebrospinal fluid or via in vivo microdialysis in animal models, to assess target

engagement.

Issue 3: Unexpected Adverse Events at Lower Doses
Q: We are observing adverse events, such as insomnia and headache, in some participants at

doses of Enerisant hydrochloride that are generally well-tolerated. Why might this be

happening?
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A: The occurrence of adverse events at lower doses is often linked to higher-than-expected

drug exposure, particularly in the central nervous system.

Reduced P-gp Efflux: Similar to the reasons for higher plasma concentrations, individuals

with low-functioning ABCB1 variants may have increased penetration of Enerisant into the

brain, leading to an exaggerated pharmacological effect and adverse events at doses that

would be therapeutic in individuals with normal P-gp function.

Influence of Age and Sex: Some studies suggest that P-gp function may decrease with age,

potentially leading to higher brain concentrations of P-gp substrates in older individuals. Sex-

related differences in the expression of drug transporters and metabolizing enzymes have

also been reported for some CNS drugs.[11]

Genetic Variants in Renal Transporters: Polymorphisms in OCT2 and MATE genes can affect

the renal clearance of drugs, and individuals with reduced function variants may have higher

systemic exposure to Enerisant, increasing the risk of adverse effects.[8][14][15]

Recommended Actions:

Genetic Profiling: Genotype participants for polymorphisms in ABCB1, OCT2, and MATE

genes.

Stratify by Age and Sex: Analyze your data by stratifying for age and sex to identify any

potential trends in the incidence of adverse events.

Therapeutic Drug Monitoring: Implement therapeutic drug monitoring to correlate plasma

concentrations of Enerisant with the occurrence of adverse events.

Quantitative Data
Table 1: Pharmacokinetic Parameters of Enerisant Hydrochloride in Healthy Male Subjects
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Dose (mg) Cmax (ng/mL) AUC (ng·h/mL) t1/2 (h)

1 4.29 42.1 ~8

10 42.9 433 ~8

50 206 2150 ~8

100 412 4360 ~8

150 835 8840 ~8

Data synthesized from a Phase 1 clinical study in healthy Japanese male subjects.[2]

Table 2: Summary of Efficacy and Adverse Events from Phase 2 Clinical Trials in Narcolepsy

Patients

Study Dose (mg/day)
Change in
MWT (min)

Change in ESS
Common
Adverse
Events

Study 1 25 +0.53 -

Insomnia,

Headache,

Nausea

50 +0.33
Significant

Improvement

Insomnia,

Headache,

Nausea

100 -0.16 -

Insomnia,

Headache,

Nausea

Placebo -0.88 - -

Study 2 5
No significant

change

No significant

change

Lower incidence

than Study 1

10
No significant

change

No significant

change

Lower incidence

than Study 1

Placebo - - -
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MWT: Maintenance of Wakefulness Test; ESS: Epworth Sleepiness Scale. Data from two

Phase 2, randomized, double-blind, placebo-controlled trials.[4]

Experimental Protocols
Protocol 1: In Vivo Microdialysis for Neurotransmitter
Measurement in Rats
This protocol describes the measurement of extracellular histamine, dopamine, and

acetylcholine in the rat brain following the administration of Enerisant hydrochloride.

Surgical Implantation of Guide Cannula:

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

Secure the animal in a stereotaxic frame.

Implant a guide cannula into the brain region of interest (e.g., prefrontal cortex or

hypothalamus).

Allow the animal to recover for at least one week.

Microdialysis Procedure:

On the day of the experiment, insert a microdialysis probe through the guide cannula.

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.

Allow a 2-hour equilibration period.

Collect baseline dialysate samples every 20 minutes for at least one hour.

Administer Enerisant hydrochloride (intraperitoneally or orally).

Continue collecting dialysate samples at regular intervals for several hours.

Neurotransmitter Analysis:
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Analyze the dialysate samples using high-performance liquid chromatography (HPLC) with

electrochemical detection for dopamine and acetylcholine, and with fluorescence or mass

spectrometry detection for histamine.

Quantify neurotransmitter concentrations by comparing peak areas to those of external

standards.

Express the results as a percentage of the baseline concentration.[16][17][18][19][20]

Protocol 2: ABCB1 Genotyping using PCR-RFLP
This protocol outlines a method for genotyping the C3435T polymorphism in the ABCB1 gene.

DNA Extraction:

Extract genomic DNA from whole blood or saliva samples using a commercially available

kit.

PCR Amplification:

Amplify the region of the ABCB1 gene containing the C3435T polymorphism using specific

primers.

Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation,

annealing, and extension, and a final extension step.

Restriction Fragment Length Polymorphism (RFLP) Analysis:

Digest the PCR product with a restriction enzyme that specifically recognizes either the C

or the T allele (e.g., MboI or DpnII).[21]

Separate the digested DNA fragments by agarose gel electrophoresis.

Visualize the DNA bands under UV light after staining with a fluorescent dye.

Determine the genotype based on the resulting fragment pattern (e.g., one band for the

uncut allele, two bands for the cut allele, and three bands for the heterozygote).[22][23]

[24][25]
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Protocol 3: Human PET Imaging for H3 Receptor
Occupancy
This protocol provides a general framework for assessing histamine H3 receptor occupancy by

Enerisant hydrochloride in human subjects using positron emission tomography (PET).

Radioligand Selection and Synthesis:

Choose a suitable PET radioligand for the H3 receptor (e.g., [11C]TASP457 or

[11C]GSK189254).[13][26][27]

Synthesize the radioligand with high specific activity on the day of the scan.

Subject Preparation and Dosing:

Subjects should fast for at least 4 hours before the scan.

Administer a single oral dose of Enerisant hydrochloride or placebo at a specified time

before the PET scan (e.g., 2-3 hours).

PET Scan Acquisition:

Acquire a dynamic PET scan over 90-120 minutes following a bolus injection of the

radioligand.

Collect arterial blood samples throughout the scan to measure the concentration of the

radioligand in plasma and its metabolites.

Data Analysis:

Reconstruct the PET images and define regions of interest (ROIs) on co-registered MRI

scans.

Use kinetic modeling (e.g., two-tissue compartment model) to estimate the total

distribution volume (VT) of the radioligand in each ROI.

Calculate receptor occupancy as the percentage reduction in VT after Enerisant

administration compared to baseline (placebo).[1][13][28]
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Caption: Signaling pathway of Enerisant hydrochloride at the histamine H3 receptor.
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Caption: Experimental workflow for investigating interindividual variability.
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Caption: Troubleshooting logic for variable response to Enerisant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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